Glucoalyssin
Overview
Description
Glucoalyssin is a type of glucosinolate, a sulfur-containing compound found predominantly in plants of the Brassicaceae family, such as broccoli, mustard, kale, and cabbage . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in humans, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoalyssin can be synthesized through the hydrolysis of its precursor compounds using the enzyme myrosinase. This enzyme catalyzes the breakdown of glucosinolates to produce isothiocyanates, nitriles, and other compounds .
Industrial Production Methods: Industrial production of this compound involves the extraction from Brassicaceae plants. The process typically includes:
Harvesting: Collecting the plant material at the optimal growth stage.
Extraction: Using solvents like methanol or ethanol to extract glucosinolates from the plant material.
Purification: Employing techniques such as solid-phase extraction and high-performance liquid chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Glucoalyssin undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by myrosinase, leading to the formation of isothiocyanates and other products.
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiols.
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Isothiocyanates: Known for their anti-cancer properties.
Nitriles: Formed under certain hydrolysis conditions.
Thiols: Resulting from reduction reactions.
Scientific Research Applications
Glucoalyssin has a wide range of applications in scientific research:
Mechanism of Action
Glucoalyssin exerts its effects primarily through the formation of isothiocyanates upon hydrolysis. These isothiocyanates can:
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
Inhibit Angiogenesis: Prevent the formation of new blood vessels that supply nutrients to tumors.
Modulate Enzyme Activity: Inhibit phase I enzymes and induce phase II detoxification enzymes, enhancing the elimination of carcinogens.
Comparison with Similar Compounds
Glucoraphanin: Another glucosinolate found in broccoli, known for its anti-cancer properties.
Glucobrassicin: Found in cabbage and other Brassicaceae vegetables, also studied for its health benefits.
Sinigrin: Present in mustard seeds, known for its role in plant defense and potential health benefits.
Uniqueness of Glucoalyssin: this compound is unique due to its specific structure and the particular isothiocyanates it forms upon hydrolysis. These isothiocyanates have distinct biological activities, making this compound a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfinyl-N-sulfooxyhexanimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO10S3/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22)/b14-9-/t8-,10-,11+,12-,13+,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCGRJSHMZWRQQ-PWGYDFSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-37-6 | |
Record name | Glucoalyssin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.